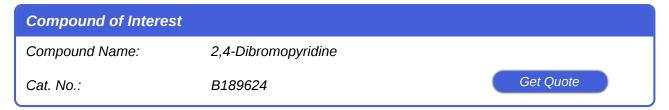


Thermochemical Profile of 2,4-Dibromopyridine: A Technical Overview

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available thermochemical data for **2,4-dibromopyridine**. Due to a lack of direct experimental values in the published literature for this specific isomer, this document presents data for related isomers to offer a comparative context, details the established experimental protocols for determining key thermochemical parameters, and outlines relevant synthesis and conceptual degradation pathways.

Quantitative Thermochemical Data

Exhaustive searches of scientific literature and databases have revealed no specific experimental values for the standard enthalpy of formation, sublimation, vaporization, or combustion for **2,4-dibromopyridine**. However, to provide a valuable benchmark for researchers, the experimentally determined standard molar enthalpies of sublimation for two of its isomers, 2,5-dibromopyridine and 2,6-dibromopyridine, are presented below. These values give an indication of the expected magnitude for the enthalpy of sublimation of **2,4-dibromopyridine**.



Compoun d	CAS Number	Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	Standard Molar Enthalpy of Sublimati on (kJ/mol at 298.15 K)
2,4- Dibromopy ridine	58530-53- 3	C₅H₃Br₂N	236.89	35-40	238[1]	Data not available
2,5- Dibromopy ridine	624-28-2	C5H3Br2N	236.89	92-95	Not available	82.1 ± 2.2
2,6- Dibromopy ridine	626-05-1	C₅H₃Br₂N	236.89	117-119[2]	Not available	85.6 ± 3.0

Note: The sublimation enthalpy data for 2,5- and 2,6-dibromopyridine are sourced from a comprehensive review of thermochemical data.

Experimental Protocols for Thermochemical Analysis

For researchers aiming to determine the thermochemical properties of **2,4-dibromopyridine**, the following established methodologies are recommended.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of a solid halogenated organic compound like **2,4-dibromopyridine** can be determined using static bomb combustion calorimetry.[3]

Protocol Outline:



- Sample Preparation: A precisely weighed pellet of high-purity **2,4-dibromopyridine** is placed in a crucible within a combustion bomb. A known mass of a combustion aid, such as benzoic acid, may be used to ensure complete combustion. A fuse wire is connected to ignition electrodes, with its end in contact with the sample.
- Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere (typically around 3 MPa). A small, known amount of water is often added to the bomb to ensure that the combustion products (like hydrobromic acid) are in a defined state.
- Calorimetric Measurement: The sealed bomb is submerged in a known volume of water in a
 calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited,
 and the temperature change of the water is meticulously recorded over time until a final,
 stable temperature is reached.
- Data Analysis: The energy equivalent of the calorimeter (calorimeter constant) is determined by combusting a certified standard reference material (e.g., benzoic acid). The heat of combustion of the sample is calculated from the observed temperature rise and the calorimeter constant, after applying corrections for the heat of combustion of the fuse wire and any auxiliary substances.
- Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law, incorporating the standard enthalpies of formation of the final combustion products (CO₂, H₂O₂, and an aqueous solution of HBr).

Determination of Enthalpy of Sublimation via Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for determining the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived.[4][5] [6][7]

Protocol Outline:

• Cell Preparation: A small amount of crystalline **2,4-dibromopyridine** is placed in a Knudsen cell, which is an isothermal container with a small, well-defined orifice.

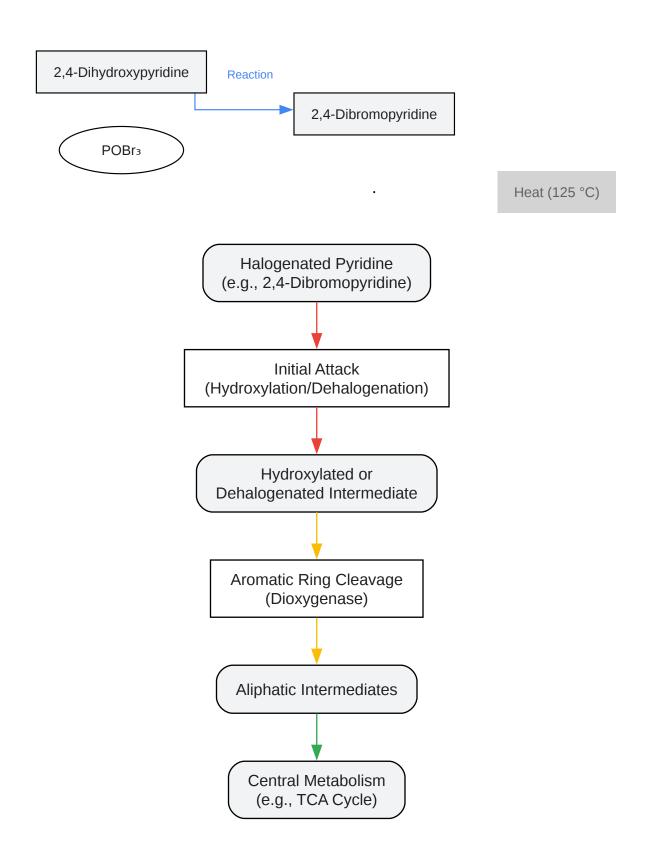


- High-Vacuum Environment: The cell is placed in a high-vacuum chamber and heated to a precise, constant temperature.
- Effusion Measurement: In the high vacuum, the substance sublimes, and the gaseous molecules effuse through the orifice. The rate of mass loss is measured over time, typically using a high-precision microbalance.
- Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of
 mass loss using the Hertz-Knudsen equation, which relates pressure to the rate of effusion,
 the area of the orifice, the temperature, and the molar mass of the substance.
- Enthalpy of Sublimation Determination: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Visualized Pathways Synthesis of 2,4-Dibromopyridine

A common and efficient method for the synthesis of **2,4-dibromopyridine** involves the treatment of **2,4-dihydroxypyridine** with a brominating agent such as phosphorus oxybromide. [8]





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- To cite this document: BenchChem. [Thermochemical Profile of 2,4-Dibromopyridine: A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b189624#thermochemical-data-for-2-4-dibromopyridine]

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